molecular formula C15H13N3O2S B14174030 2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606955-88-8

2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B14174030
CAS No.: 606955-88-8
M. Wt: 299.3 g/mol
InChI Key: JWYWPRKXCCEKHQ-XYOKQWHBSA-N
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Description

2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a triazine ring, which is further substituted with an ethylbenzylidene and a methyl group.

Chemical Reactions Analysis

2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the substituents on the aromatic ring.

    Cycloaddition: It can participate in cycloaddition reactions, forming larger ring systems with potential biological activities.

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. For instance, its inhibitory activity against acetylcholinesterase (AChE) is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can be compared with other similar compounds, such as:

Properties

CAS No.

606955-88-8

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

(2E)-2-[(4-ethylphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C15H13N3O2S/c1-3-10-4-6-11(7-5-10)8-12-14(20)18-15(21-12)16-13(19)9(2)17-18/h4-8H,3H2,1-2H3/b12-8+

InChI Key

JWYWPRKXCCEKHQ-XYOKQWHBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2

Origin of Product

United States

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